molecular formula C17H24N2O6S B2998340 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1795301-39-1

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2998340
M. Wt: 384.45
InChI Key: NMOKFXREMXOUFI-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H24N2O6S and its molecular weight is 384.45. The purity is usually 95%.
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Scientific Research Applications

Piperidine Derivatives and Anti-acetylcholinesterase Activity

Research on piperidine derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, has shown promising anti-acetylcholinesterase (anti-AChE) activity, suggesting potential applications in treating dementia-related conditions. These compounds have demonstrated significant increases in acetylcholine content in the cerebral cortex and hippocampus of rats, indicating their potential as antidementia agents (Sugimoto et al., 1990).

Enzymatic Oxidative Metabolism

The metabolic pathways of novel antidepressants, such as Lu AA21004, have been investigated, revealing the involvement of various cytochrome P450 enzymes in their oxidative metabolism. This research underscores the complexity of drug metabolism and the role of piperidine structures in facilitating diverse metabolic transformations, which could influence the development of new therapeutic agents (Hvenegaard et al., 2012).

Molecular Interaction with CB1 Cannabinoid Receptor

Studies on piperidine derivatives, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), have explored their interaction with the CB1 cannabinoid receptor. These investigations offer insights into the molecular mechanisms underpinning antagonist activity at cannabinoid receptors, which could inform the design of new therapeutic compounds (Shim et al., 2002).

Antioxidant and Anticholinesterase Activities

Sulfonyl hydrazone scaffolds and piperidine rings have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These compounds exhibit promising biological activities, highlighting the potential of piperidine derivatives in developing treatments for oxidative stress-related diseases and conditions associated with cholinesterase inhibition (Karaman et al., 2016).

Serotonin Receptor Agonism

Research into benzamide derivatives with piperidine structures has identified compounds with selective serotonin 4 receptor agonist activity. These findings suggest the potential of piperidine derivatives in modulating gastrointestinal motility, offering a pathway for developing novel prokinetic agents with reduced side effects (Sonda et al., 2004).

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c1-17(21,13-3-4-14-15(9-13)25-11-24-14)10-18-16(20)12-5-7-19(8-6-12)26(2,22)23/h3-4,9,12,21H,5-8,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOKFXREMXOUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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